Acetamide, N-dodecyl-2-(sulfooxy)-
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Overview
Description
Acetamide, N-dodecyl-2-(sulfooxy)- is an organic compound with the molecular formula C14H29NO5S. It consists of 29 hydrogen atoms, 14 carbon atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom . This compound is characterized by its secondary amide group, hydroxyl group, and sulfuric acid group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-dodecyl-2-(sulfooxy)- typically involves the reaction of dodecylamine with acetic anhydride to form N-dodecylacetamide. This intermediate is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group, resulting in the final product .
Industrial Production Methods
Industrial production of Acetamide, N-dodecyl-2-(sulfooxy)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-dodecyl-2-(sulfooxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and substituted amides. These products have various applications in different fields .
Scientific Research Applications
Acetamide, N-dodecyl-2-(sulfooxy)- has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is utilized in studies involving cell membrane interactions and protein-lipid interactions.
Industry: The compound is used in the formulation of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of Acetamide, N-dodecyl-2-(sulfooxy)- involves its interaction with molecular targets such as cell membranes and proteins. The sulfooxy group enhances the compound’s solubility and reactivity, allowing it to interact with various biological molecules. These interactions can modulate cellular processes and pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, N-dodecyl-2-(sulfooxy)- include:
N-dodecylacetamide: Lacks the sulfooxy group, making it less reactive.
Dodecyl sulfate: Contains a sulfate group instead of a sulfooxy group, resulting in different chemical properties.
N-dodecyl-2-hydroxyacetamide: Has a hydroxyl group instead of a sulfooxy group, affecting its solubility and reactivity.
Uniqueness
Acetamide, N-dodecyl-2-(sulfooxy)- is unique due to its combination of a secondary amide group, hydroxyl group, and sulfooxy group. This combination imparts distinct chemical properties, making it versatile in various applications .
Properties
CAS No. |
185052-67-9 |
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Molecular Formula |
C14H29NO5S |
Molecular Weight |
323.45 g/mol |
IUPAC Name |
[2-(dodecylamino)-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C14H29NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-15-14(16)13-20-21(17,18)19/h2-13H2,1H3,(H,15,16)(H,17,18,19) |
InChI Key |
FGJKOQJYNGBGHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)COS(=O)(=O)O |
Origin of Product |
United States |
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